molecular formula C17H19IN2O2 B5110896 1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide

1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide

Cat. No.: B5110896
M. Wt: 410.25 g/mol
InChI Key: QYGZDQAWCWAQCM-UHFFFAOYSA-M
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Description

1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide is a complex organic compound that features a benzimidazole ring substituted with a methyl group and a phenoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Methylation: The benzimidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Phenoxypropanol Moiety: The final step involves the nucleophilic substitution reaction where the methylated benzimidazole reacts with 3-phenoxypropan-2-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halide salts (e.g., NaCl, NaBr); often in polar aprotic solvents like acetone or DMF.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound, often with hydrogenated benzimidazole rings.

    Substitution: Halogenated derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain cancers.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets microbial cell membranes, causing increased permeability and eventual cell lysis. The exact molecular pathways involved are still under investigation, but its ability to bind to nucleic acids and proteins is well-documented.

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: Lacks the phenoxypropanol moiety, making it less effective in certain applications.

    3-Phenoxypropan-2-ol: Does not contain the benzimidazole ring, limiting its biological activity.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications.

Uniqueness

1-(3-Methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide is unique due to its combined structural features, which confer both chemical stability and biological activity

Properties

IUPAC Name

1-(3-methylbenzimidazol-3-ium-1-yl)-3-phenoxypropan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2O2.HI/c1-18-13-19(17-10-6-5-9-16(17)18)11-14(20)12-21-15-7-3-2-4-8-15;/h2-10,13-14,20H,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGZDQAWCWAQCM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C2=CC=CC=C21)CC(COC3=CC=CC=C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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